2-But-3-enyl-5-methylpyridine
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Overview
Description
2-But-3-enyl-5-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by a but-3-enyl group attached to the second position and a methyl group attached to the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-But-3-enyl-5-methylpyridine can be achieved through several methods. One common approach involves the α-deprotonation and methylation of 2-(1-but-3-enyl)pyridine tricarbonylchromium . This method ensures high stereoselectivity and yields the desired product efficiently.
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis. This method uses a simplified bench-top continuous flow setup, where starting materials are progressed through a column packed with a catalyst such as Raney® nickel. This approach is advantageous due to shorter reaction times, increased safety, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-But-3-enyl-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-But-3-enyl-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-But-3-enyl-5-methylpyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the rate and outcome of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with a single methyl group.
2-Butylpyridine: A pyridine derivative with a butyl group attached to the second position.
5-Methylpyridine: A pyridine derivative with a methyl group attached to the fifth position.
Uniqueness
2-But-3-enyl-5-methylpyridine is unique due to the presence of both a but-3-enyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-but-3-enyl-5-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-3-4-5-10-7-6-9(2)8-11-10/h3,6-8H,1,4-5H2,2H3 |
InChI Key |
YEKGYBXMFLOXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CCC=C |
Origin of Product |
United States |
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